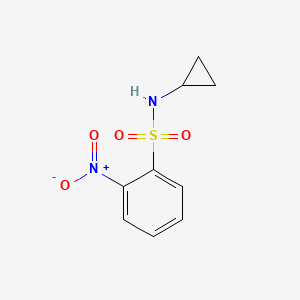

N-cyclopropyl-2-nitrobenzenesulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry

The field of sulfonamide chemistry has its roots in the early 20th-century dye industry. huvepharma.com The journey from industrial dyes to life-saving drugs began in the 1930s with the work of German chemist Gerhard Domagk at Bayer AG. researchgate.netslideshare.net In 1932, his team discovered that a red dye named Prontosil exhibited remarkable antibacterial effects in mice. huvepharma.comwikipedia.org Subsequent research revealed that Prontosil was a prodrug; within the body, it is metabolized into the active antimicrobial agent, sulfanilamide. wikipedia.orgopenaccesspub.org This discovery was revolutionary, as sulfanilamide, first synthesized in 1906, was off-patent, making it widely accessible and triggering a "sulfa craze." huvepharma.comwikipedia.orgnih.gov

Sulfonamides became the first class of drugs to effectively treat systemic bacterial infections, predating the widespread use of penicillin and saving countless lives during World War II by preventing wound infections. huvepharma.comwikipedia.org The initial antibacterial sulfonamides function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is crucial for folic acid synthesis. wikipedia.org Since humans obtain folate from their diet, these drugs can selectively target bacterial growth. wikipedia.org

The success of antibacterial sulfonamides spurred further research, leading to the development of derivatives with different properties and applications. huvepharma.comopenaccesspub.org The versatility of the sulfonamide functional group allowed its expansion beyond antimicrobial agents into other classes of drugs, including thiazide diuretics, and anticonvulsants. wikipedia.org

Table 1: Key Milestones in Sulfonamide Chemistry

| Year | Discovery | Significance |

|---|---|---|

| 1906 | Synthesis of sulfanilamide. wikipedia.orgnih.gov | The molecule's antibacterial properties would not be discovered for nearly three decades. |

| 1932 | Gerhard Domagk discovers the antibacterial effect of Prontosil. researchgate.netwikipedia.org | Marked the beginning of the era of antibacterial chemotherapy. |

| 1936 | Ernest Fourneau discovers that Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Elucidated the mechanism of action and allowed for targeted synthesis of derivatives. |

| Late 1930s | The "sulfa craze" begins. huvepharma.comwikipedia.org | Widespread production and use of sulfa drugs for various infections. |

| WWII | Sulfonamides are widely used to treat wounded soldiers. huvepharma.comwikipedia.org | Credited with saving tens of thousands of lives by preventing infections. |

| 1950s | Development of sulfonylureas for diabetes. openaccesspub.org | Expansion of sulfonamide chemistry into non-antibacterial therapeutic areas. |

Significance of Cyclopropyl (B3062369) Moieties in Organic Synthesis and Biological Systems

The cyclopropyl group, a three-membered carbon ring, is a small but powerful structural motif in organic chemistry and drug design. fiveable.meiris-biotech.de Its unique steric and electronic properties make it a valuable tool for medicinal chemists seeking to fine-tune the characteristics of a molecule. fiveable.meunl.pt Over the last decade, numerous drugs containing a cyclopropyl group have received FDA approval, highlighting its importance in modern drug discovery. scientificupdate.com

The high reactivity of the cyclopropyl ring stems from its significant angle strain, with C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. wikipedia.org This strain results in C-C bonds with enhanced p-character, giving the ring some properties reminiscent of a double bond. fiveable.mewikipedia.org

In medicinal chemistry, the incorporation of a cyclopropyl group can lead to several beneficial outcomes. It is often used as a rigid linker or as a bioisostere for other chemical groups like alkenes or isopropyl groups. iris-biotech.descientificupdate.com Its rigid structure can lock a molecule into a specific conformation that is ideal for binding to a biological target, which can lead to a significant enhancement in potency. unl.ptacs.org Furthermore, the C-H bonds in a cyclopropyl ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. scientificupdate.comhyphadiscovery.com This can improve a drug's metabolic stability and pharmacokinetic profile. unl.ptacs.org

Table 2: Properties of the Cyclopropyl Moiety and Their Implications in Chemistry

| Property | Description | Implication in Research & Synthesis |

|---|---|---|

| Conformational Rigidity | The three-membered ring is planar and rigid. iris-biotech.de | Can lock a molecule into its bioactive conformation, increasing potency and reducing off-target effects. unl.ptacs.org |

| Metabolic Stability | Shorter, stronger C-H bonds are less prone to CYP450 oxidation. scientificupdate.comhyphadiscovery.com | Can replace metabolically vulnerable groups (e.g., N-ethyl) to improve a drug's half-life. iris-biotech.de |

| Unique Electronics | Enhanced p-character in C-C bonds; can act as an electron donor. fiveable.meunl.pt | Influences molecular reactivity and allows for unique chemical transformations. fiveable.me |

| Isosteric Replacement | Can serve as a substitute for alkenes, gem-dimethyl groups, or phenyl groups. iris-biotech.descientificupdate.com | Allows for fine-tuning of a molecule's size, lipophilicity, and binding interactions. iris-biotech.de |

| Increased Potency | The combination of rigidity and electronic properties can optimize interactions with a biological target. acs.orgnih.gov | Contributes to the development of more effective therapeutic agents. |

Overview of Research Domains Pertaining to N-cyclopropyl-2-nitrobenzenesulfonamide

Direct and extensive research focusing on this compound as a final bioactive agent is limited in publicly available literature. However, its chemical structure provides clear indications of its primary role in academic and industrial research: it serves as a valuable synthetic intermediate and a building block for constructing more complex molecules. chemicalbook.comscbt.com The molecule combines three key functional components: a cyclopropylamine (B47189) moiety, a stable sulfonamide linker, and a reactive ortho-nitrobenzenesulfonyl group.

The research domain for this compound is centered on its utility in organic synthesis. The ortho-nitrobenzenesulfonyl (o-NBS) group is a well-established protecting group for amines. It can be readily attached to a primary or secondary amine and is stable under a variety of reaction conditions. Crucially, it can be selectively removed under mild conditions, often using a thiol-based reagent, to regenerate the amine.

Furthermore, the nitro group on the benzene (B151609) ring is a versatile chemical handle. It can be readily reduced to an amino group (-NH₂), which then opens up a vast array of subsequent chemical transformations. This new amino group can be acylated, alkylated, or converted into a diazonium salt, which is a gateway to introducing a wide range of other functional groups (e.g., halogens, hydroxyl, cyano).

Therefore, this compound is a precursor used in multi-step syntheses. Researchers can leverage its structure to build molecular scaffolds that incorporate the medicinally desirable cyclopropyl group while using the nitrobenzenesulfonyl portion as a temporary protecting group or as a site for future chemical diversification. Its application lies in the assembly of novel compounds for screening in drug discovery programs, particularly in areas where the metabolic stability and conformational rigidity imparted by the cyclopropyl group are sought.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 400839-43-2 chemicalbook.com |

| Molecular Formula | C₉H₁₀N₂O₄S scbt.com |

| Molecular Weight | 242.25 g/mol |

| Synonyms | N-Cyclopropyl-2-nitro-benzenesulfonamide |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-cyclopropyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZDNGPITOUOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355323 | |

| Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400839-43-2 | |

| Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N Cyclopropyl 2 Nitrobenzenesulfonamide and Its Analogs

Elucidation of N-Cyclopropylation Reaction Mechanisms

The synthesis of N-cyclopropyl sulfonamides, including the title compound, is often achieved through copper-mediated cross-coupling reactions. Understanding the underlying catalytic cycles and the factors that govern these transformations is essential for optimizing reaction conditions and expanding their applicability.

Copper-catalyzed N-cyclopropylation reactions provide an efficient route to form the C-N bond between a nitrogen nucleophile and a cyclopropyl (B3062369) group. A common and effective method involves the use of cyclopropylboronic acid as the cyclopropyl source. nih.govrsc.org The reaction of sulfonamides with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst, a base such as sodium carbonate, and often a ligand like 2,2'-bipyridine, yields the desired N-cyclopropyl sulfonamide. nih.govrsc.orgresearchgate.net

Mechanistic proposals for these copper-promoted Chan-Lam type reactions suggest a catalytic cycle that begins with the interaction of the Cu(II) catalyst with the sulfonamide. researchgate.net In some proposed cycles for related hydroaminations, an active copper-amido catalyst is formed which then coordinates to the cyclopropyl source. nih.gov For reactions involving boronic acids, mechanistic studies indicate a cycle where dioxygen may act as a required oxidant. researchgate.net It has also been suggested that precoordination of the boronic acid to the sulfonate group can occur, with transmetalation happening before the reaction with the amine nucleophile. researchgate.net Following the key C-N bond formation, the active catalyst is regenerated to continue the cycle. While ligand-free systems have been developed for the N-arylation of sulfonamides in water, many N-cyclopropylation reactions benefit from ligands to stabilize the copper catalyst and facilitate the reaction steps. organic-chemistry.org

A proposed catalytic cycle for the copper-catalyzed hydroamination of cyclopropenes, a related transformation, involves several key steps that may offer insight. nih.gov

Catalyst Activation: Dissociation of a ligand from an inactive catalyst resting state generates the active copper–amido catalyst. nih.gov

π-Complex Formation: The active catalyst coordinates to the cyclopropene. nih.gov

Aminocupration: A cis-aminocupration step forms the crucial C–N bond and a cyclopropylcopper intermediate. nih.gov

Protodemetalation: Protonolysis of the organocopper intermediate releases the product. nih.gov

Catalyst Regeneration: Ligand exchange with the starting amine regenerates the active catalyst for the next cycle. nih.gov

Several factors critically influence the outcome of N-cyclopropylation reactions, including the choice of catalyst, base, solvent, and the nature of the substrates.

Catalyst and Ligands: The selection of the copper source (e.g., Cu(OAc)₂, CuI) and ligands (e.g., 2,2'-bipyridine, 1,10-phenanthroline, L-proline) is paramount. rsc.orgresearchgate.netrsc.org Ligands can modulate the reactivity and stability of the copper center, influencing reaction rates and, in asymmetric variants, stereoselectivity. Chiral ligands, such as PyBOX, have been explored to induce asymmetry in related cyclization reactions, although success can be highly dependent on the specific reaction system. usm.eduusm.edu

Base and Solvent: The choice of base (e.g., Na₂CO₃, K₂CO₃) and solvent (e.g., dichloroethane, water) can significantly affect reaction efficiency. nih.govrsc.orgorganic-chemistry.org Base-free conditions have been reported in some instances, where dioxygen acts as the oxidant. researchgate.net The development of reactions in environmentally benign solvents like water is an area of ongoing research. organic-chemistry.org

Substrate Scope: The reaction tolerates a range of substituents on both the amine and the cyclopropyl source. For copper-promoted N-cyclopropylation with cyclopropylboronic acid, various anilines, primary and secondary aliphatic amines, amides, and azoles can be successfully cyclopropylated. nih.govrsc.org The electronic nature of substituents can influence reaction yields and times.

The table below summarizes typical conditions for copper-mediated N-cyclopropylation of various nitrogen nucleophiles.

| Nucleophile | Cyclopropyl Source | Copper Catalyst | Ligand | Base | Solvent | Yield | Ref |

| Sulfonamides | Cyclopropylboronic Acid | Cu(OAc)₂ | — | Na₂CO₃ | Dichloroethane | Good to Excellent | nih.gov |

| Anilines | Cyclopropylboronic Acid | Cu(OAc)₂ | 2,2'-bipyridine | Na₂CO₃ | Dichloroethane | Good to Excellent | rsc.org |

| Amides | Cyclopropylboronic Acid | Cu(OAc)₂ | — | Na₂CO₃ | Dichloroethane | Good to Excellent | nih.gov |

| Azoles | Cyclopropylboronic Acid | Cu(OAc)₂ | — | Na₂CO₃ | Dichloroethane | Good to Excellent | nih.gov |

Studies on N-Sulfonyliminium Ion Triggered Cyclizations

N-sulfonyliminium ions are highly reactive intermediates that can be generated from N-sulfonyl compounds and subsequently participate in a variety of powerful bond-forming reactions, including intramolecular cyclizations to form nitrogen-containing heterocycles. rsc.orgusm.edu

N-sulfonylimines, the precursors to N-sulfonyliminium ions, are versatile intermediates in organic synthesis. rsc.org They are commonly prepared through the condensation of sulfonamides with aldehydes. rsc.org This condensation can be promoted by Lewis acids, which activate the sulfonamide nitrogen. usm.eduusm.edu Transition metal triflates, such as those of scandium(III), tin(II), and copper(II), have proven effective in catalyzing the formation of N-sulfonyliminium ions from N-sulfonylamines and aldehydes, thereby triggering intramolecular cyclizations. usm.eduusm.edu In contrast, triflates of less Lewis-acidic metals like lanthanum(III) or magnesium(II) show little to no conversion. usm.edu

An alternative, direct synthesis of N-sulfonylimines involves the copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfonamides. rsc.org This method avoids the pre-formation of aldehydes and provides a one-pot procedure to generate the key imine intermediates. rsc.org

The reactivity of N-sulfonyliminium ions is characterized by their electrophilicity, making them susceptible to attack by various nucleophiles. In the context of the reactions involving N-cyclopropyl-2-nitrobenzenesulfonamide analogs, the nucleophile is often an internal aryl or vinyl group, leading to cyclization.

Once formed, N-sulfonyliminium ions can undergo intramolecular cyclization through pathways like the Pictet-Spengler or aza-Prins reactions to afford valuable heterocyclic scaffolds. usm.edu For example, the cyclization of N-sulfonyliminium ions generated from aryl-containing allylic N,O-acetals can produce vinyl-substituted tetrahydroisoquinolines and tetrahydro-β-carbolines. nih.gov The electron-withdrawing sulfonyl group activates the iminium ion towards nucleophilic attack by the tethered aromatic ring.

Studies on N-sulfonyliminium ion-triggered Pictet-Spengler cyclizations have demonstrated the efficacy of various Lewis acid catalysts. usm.eduusm.edu

| Catalyst | Substrates | Product | Conversion | Ref |

| Sc(OTf)₃ | N-para-toluenesulfonyl homoveratrylamine + 3-phenylpropanal | N-sulfonyl piperidine | Fast | usm.edu |

| Sn(OTf)₂ | N-para-toluenesulfonyl homoveratrylamine + 3-phenylpropanal | N-sulfonyl piperidine | Fast | usm.edu |

| Cu(OTf)₂ | N-para-toluenesulfonyl homoveratrylamine + 3-phenylpropanal | N-sulfonyl piperidine | Fast | usm.edu |

| La(OTf)₃ | N-para-toluenesulfonyl homoveratrylamine + 3-phenylpropanal | N-sulfonyl piperidine | Little to None | usm.edu |

These cyclizations are fundamental for the synthesis of nitrogen heterocycles from simple precursors, with significant implications for medicinal chemistry and materials science. usm.edu

Mechanistic Aspects of Cyclopropane (B1198618) Ring-Opening and Rearrangement Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including thermal, oxidative, or catalytic activation. researchgate.netnih.gov In compounds like this compound, the interplay between the cyclopropyl group and the reactive sulfonamide moiety can lead to complex and synthetically useful transformations.

Mechanisms for these reactions often proceed through radical or ionic intermediates. For instance, the addition of a radical to a methylenecyclopropane (B1220202) (a related structure) can form a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate readily undergoes ring-opening to generate a more stable alkyl radical, which can then be trapped or undergo further cyclization. beilstein-journals.org In the case of cyclopropanols, ring-opening can be initiated by the formation of an oxygen-centered radical. nih.govbeilstein-journals.org

Computational and experimental studies on N-cyclopropyl-substituted nitrenium ions, which could potentially be formed from N-cyclopropylamine derivatives under oxidative conditions, reveal complex rearrangement pathways. chemrxiv.orgchemrxiv.org Upon generation, these nitrenium ions can undergo:

Cyclopropyl ring expansion: This leads to the formation of four-membered azetium ions. chemrxiv.orgchemrxiv.org

Ethylene elimination: This pathway results in the formation of an isonitrilium ion. chemrxiv.orgchemrxiv.org

Ring-opening by nucleophilic attack: In the presence of a nucleophile like methanol, the cyclopropyl ring can be opened to form a linear N-3-methoxypropyl iminium ion. chemrxiv.org

Another documented pathway is the Lewis acid-promoted ring-opening rearrangement of N-cyclopropylamides. rsc.org In the presence of AlCl₃, these compounds can rearrange to form N-(2-chloropropyl)amides or cyclize to 5-methyl-2-oxazolines, with the proposed mechanism involving a Heine-type aziridine (B145994) intermediate. rsc.org The solvolysis of N-tosylaziridines derived from cyclic systems containing a cyclopropane ring also shows that both the aziridine and cyclopropane rings can open, suggesting a conjugated transition state can be achieved. researchgate.net

These diverse ring-opening and rearrangement reactions highlight the rich chemistry of the cyclopropyl group when attached to a nitrogen atom, providing pathways to a variety of linear and heterocyclic structures. beilstein-journals.orgrsc.org

Acid-Mediated Ring-Opening of Cyclopropyl Sulfonamides

The acid-catalyzed ring-opening of cyclopropylamines and their derivatives is a well-established method for the synthesis of various nitrogen-containing compounds. The mechanism of this transformation is highly dependent on the substitution pattern of the cyclopropane ring and the nature of the activating group.

In the case of cyclopropyl sulfonamides, the reaction is initiated by the protonation of a heteroatom, which can be either the nitrogen of the sulfonamide or another basic site within the molecule. This protonation enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocationic intermediate.

For instance, studies on the acid-catalyzed ring-opening of 1-(1'-cycloalkenyl)cyclopropyl sulfonates have shown that the reaction proceeds readily under mild conditions. nih.gov The presence of the adjacent C=C bond facilitates the ring-opening by stabilizing the developing positive charge. The general mechanism is thought to involve the protonation of the sulfonate oxygen, followed by the departure of the sulfonic acid and concomitant opening of the cyclopropane ring to form a more stable, delocalized carbocation. This intermediate is then trapped by a nucleophile.

While a direct acid-catalyzed ring-opening study on this compound is not prominently documented, it is plausible that under strong acidic conditions, the cyclopropyl ring could undergo cleavage. The mechanism would likely involve the protonation of the sulfonamide nitrogen or one of the nitro group oxygens, followed by a concerted or stepwise ring-opening process. The presence of the electron-withdrawing 2-nitrobenzenesulfonyl group would likely influence the reactivity and the stability of any charged intermediates.

A related study on the ring-opening of N-cyclopropylamides in the presence of a Lewis acid, AlCl₃, proposes a mechanism involving a "Heine-type" aziridine intermediate, which then undergoes nucleophilic attack to yield the ring-opened product. This suggests that the nature of the acid catalyst (Brønsted vs. Lewis) can significantly alter the reaction pathway.

The following table summarizes the outcomes of acid-catalyzed ring-opening reactions for analogous cyclopropyl compounds.

| Entry | Cyclopropyl Substrate Analogue | Acid Catalyst | Nucleophile/Solvent | Product Type |

| 1 | 1-(1'-Cyclohexenyl)cyclopropyl Tosylate | TsOH | Acetonitrile/Water | Dienyl Amide |

| 2 | N-Aryl Cyclopropylamine (B47189) | Photochemical Activation (SET) | Methyl Acrylate | Aminocyclopentane |

| 3 | Carbohydrate-derived 1,2-Cyclopropane Carboxylic Acid | N-Iodosuccinimide (NIS) | Sodium Azide | C-1 Linked Pseudo Disaccharide |

This table presents data from analogous systems to illustrate the principles of cyclopropane ring-opening, as direct data for this compound was not available in the searched literature.

Transition Metal-Catalyzed Isomerization and C-C Bond Activation

Transition metals, particularly those from the platinum group, are known to catalyze a variety of transformations involving strained ring systems like cyclopropanes. These reactions often proceed through the oxidative addition of a C-C bond to the metal center, a process driven by the release of ring strain.

For N-cyclopropyl sulfonamides and related compounds, transition metal catalysis can lead to isomerization products or engage in cross-coupling reactions via C-C bond activation. The outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and the substitution pattern on the cyclopropane ring.

Palladium-catalyzed reactions of vinylcyclopropanes have been extensively studied. In some cases, a sulfonyl substituent on the cyclopropane ring has been reported to inhibit the reaction, suggesting that the electronic nature of the substituents is crucial for reactivity. chemrxiv.org However, other palladium-catalyzed ring-opening arylations of cyclopropyl-α-aminoamides have been successfully developed, proceeding through a proposed Pd(I) radical ring-opening mechanism. rhhz.net This highlights the nuanced interplay between the substrate, catalyst, and reaction conditions.

Rhodium catalysts have also been employed for the isomerization and cycloaddition reactions of cyclopropyl-containing compounds. For example, rhodium(I) complexes can catalyze the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines to afford pyrrolidines and azepines. While not directly involving N-cyclopropyl sulfonamides, these transformations underscore the ability of rhodium to mediate complex rearrangements of strained nitrogen-containing rings.

The general mechanistic manifold for transition metal-catalyzed C-C bond activation of a cyclopropane involves the following key steps:

Coordination of the cyclopropane to the metal center.

Oxidative addition of a C-C bond to the metal, forming a metallacyclobutane intermediate.

Rearrangement of the metallacyclobutane, which can involve β-carbon elimination or other pathways.

Reductive elimination or further reaction to yield the final product and regenerate the active catalyst.

The following table provides examples of transition metal-catalyzed reactions of analogous cyclopropyl systems.

| Entry | Cyclopropyl Substrate Analogue | Catalyst System | Reaction Type | Product |

| 1 | Vinylcyclopropane with ester groups | Pd(OAc)₂/dppf | Carboxylation | Carboxylated open-chain product |

| 2 | gem-Difluorinated cyclopropane | Pd₂(dba)₃/P(o-tol)₃ | Alkynylation | Fluorinated skipped enyne |

| 3 | Cyclopropyl-α-aminoamide | Pd(OAc)₂/Xantphos | Ring-opening arylation | α-Ketoamide |

| 4 | N-Aryl Cyclopropylamine | Au₂dppm₂Cl₂ (photocatalyst) | [3+2] Cycloaddition | N-Arylaminocyclopentane |

This table illustrates the types of transition metal-catalyzed transformations that cyclopropyl systems can undergo. Specific data for this compound was not found in the reviewed literature.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Studies

Synthesis of N-Substituted Nitrobenzenesulfonamide Analogs

Modifications at the sulfonamide nitrogen are a primary strategy for probing the steric and electronic requirements of target interactions. This involves altering the cyclopropyl (B3062369) ring or replacing it entirely with a range of other substituents.

The synthesis of analogs with different cycloalkyl groups, such as cyclopentyl or cycloheptyl, typically follows established protocols for sulfonamide formation. These methods generally involve the reaction of 2-nitrobenzenesulfonyl chloride with the corresponding cycloalkylamine (e.g., cyclopentylamine (B150401) or cycloheptylamine). The existence of related compounds like N-cyclopentyl-2-nitrobenzenesulfonamide is documented in chemical databases. nih.gov While direct synthesis examples for the cycloheptyl analog are not prevalent in readily available literature, the general applicability of reacting a sulfonyl chloride with a primary amine is a standard and reliable synthetic route. google.comgoogle.com Further modifications can include introducing substituents onto the cyclopropyl ring itself, a process that would require the synthesis of specialized substituted cyclopropylamines as starting materials. chemrxiv.org

A common approach to broadening the chemical diversity of the lead compound is to replace the cyclopropyl group with a variety of other alkyl and aryl moieties. The synthesis of these analogs is typically achieved through the condensation of 2-nitrobenzenesulfonyl chloride with a diverse library of primary or secondary amines. google.com

For instance, the preparation of simple N-alkyl analogs is well-documented. The synthesis of N-ethyl-2-nitrobenzenesulfonamide is achieved by reacting 2-nitrobenzenesulfonyl chloride with aqueous ethylamine (B1201723) at low temperatures (0-5° C). google.com This straightforward procedure can be adapted for a wide range of linear, branched, and functionalized alkylamines.

Similarly, N-aryl analogs are prepared by coupling the sulfonyl chloride with various substituted aromatic amines. researchgate.net In some cases, N-alkylation or N-arylation can also be performed on a parent sulfonamide. For example, N-(alkyl/aralkyl) sulfonamides can be synthesized by reacting the parent N-H sulfonamide with different alkyl or aralkyl halides in a polar aprotic solvent like N,N-dimethylformamide (DMF), often using a base such as lithium hydride to facilitate the reaction. nih.gov

Modification of the Benzenesulfonamide (B165840) Core Structure

Altering the electronic properties and substitution pattern of the benzene (B151609) ring is another key avenue in SAR studies. This includes the addition of various substituents or changing the position of the existing nitro group.

The introduction of halogens like chlorine or bromine onto the benzenesulfonamide ring can significantly alter the compound's lipophilicity and electronic profile. The synthesis of these analogs typically begins with the appropriately substituted nitrobenzene. For example, the preparation of 4-chloro-N-cyclopropyl-2-nitrobenzenesulfonamide would start from 1,4-dichloro-3-nitrobenzene or a related precursor, which is then subjected to chlorosulfonation followed by amidation with cyclopropylamine (B47189). The resulting compound, 4-chloro-N-cyclopropyl-2-nitrobenzenesulfonamide, is commercially available, indicating established synthetic pathways. sigmaaldrich.comnih.gov Similarly, while a 5-bromo-2-nitro analog is not directly cited, the related 5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide exists, suggesting that the 5-bromo substitution pattern is synthetically accessible. synquestlabs.com

Table 1: Selected Halogenated Analogs of N-cyclopropyl-2-nitrobenzenesulfonamide

| Compound Name | CAS Number | Molecular Formula | Notes |

| 4-chloro-N-cyclopropyl-2-nitrobenzenesulfonamide | 1024497-93-5 | C₉H₉ClN₂O₄S | Commercially available as a research chemical. sigmaaldrich.comnih.gov |

| 5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide | 1000339-35-4 | C₁₀H₁₂BrNO₃S | An analog with a methoxy (B1213986) group instead of a nitro group, demonstrating the viability of the 5-bromo substitution pattern. synquestlabs.com |

| 4-chloro-N-(2-chloro-phenyl)-2-nitro-benzenesulfonamide | 312755-16-1 | C₁₂H₈Cl₂N₂O₄S | An analog demonstrating both ring halogenation and N-aryl substitution. sigmaaldrich.com |

The position of the nitro group on the benzene ring has a profound impact on the molecule's electronic and conformational properties due to its strong electron-withdrawing nature. researchgate.net Synthesizing positional isomers, such as N-cyclopropyl-3-nitrobenzenesulfonamide or N-cyclopropyl-4-nitrobenzenesulfonamide, is achieved by using the corresponding isomeric starting materials, namely 3-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride, in the reaction with cyclopropylamine.

Furthermore, the nitro group can be chemically transformed to serve as a handle for creating entirely new functionalities. A common strategy is the reduction of the nitro group to an amine (e.g., forming 2-amino-N-cyclopropylbenzenesulfonamide), which can then be used in subsequent reactions to build more complex structures. nih.gov Alternatively, modern synthetic methods allow for the direct use of nitroarenes as nitrogen sources in coupling reactions. For example, an iron-catalyzed method enables the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, effectively forming the N-S bond via a reductive coupling process. organic-chemistry.org

Synthesis of Advanced Sulfonamide-Derived Architectures

The this compound scaffold can serve as a versatile building block for more complex molecular architectures. A key transformation is the reduction of the ortho-nitro group to an amine. The resulting 2-aminobenzenesulfonamide (B1663422) intermediate is primed for intramolecular cyclization reactions. For instance, these intermediates can be used to construct fused heterocyclic systems, such as benzothiadiazines. nih.gov

The sulfonamide moiety can also be incorporated into larger, more elaborate structures. Advanced derivatives reported in the literature include complex hybrids where the benzenesulfonamide unit is linked to other pharmacologically relevant scaffolds. For example, synthetic routes have been developed to produce aryl thiazolone–benzenesulfonamides, which involves coupling and cyclization reactions starting from a derivatized benzenesulfonamide. rsc.org Other advanced designs include the synthesis of molecules containing two sulfonamide groups, such as 1,4-bis(arylsulfonamido)-benzene derivatives, which are prepared by reacting diamine intermediates with sulfonyl chloride reagents. nih.gov These examples highlight the synthetic utility of the sulfonamide core in constructing sophisticated molecules for advanced biological screening.

Sulfonimidates as Intermediates to Sulfoximines and Sulfonimidamides

The sulfonamide functional group is a well-established pharmacophore. However, its aza-analogues, the sulfoximine (B86345) and sulfonimidamide motifs, have gained significant attention in drug discovery as they can offer a distinct three-dimensional geometry and an additional vector for substitution, which can be exploited to fine-tune a compound's properties. The synthesis of these groups often proceeds through a sulfonimidate intermediate.

While direct experimental data for the conversion of this compound is not available in the reviewed literature, the general synthetic pathways are well-documented for other sulfonamides. One common approach involves the oxidation of a corresponding sulfinamide. For instance, sulfinamides can react with iodosobenzene (B1197198) and an alcohol in a one-pot procedure to form sulfonimidates. These sulfonimidates are valuable intermediates that can then be converted to sulfoximines or sulfonimidamides.

Another established route is the reaction of sulfonimidoyl chlorides with alcohols or phenols to yield sulfonimidates. These halides can be prepared from the oxidation of arylsulfinyl chlorides in the presence of N-chloroarylsulfonamides. The resulting sulfonimidate can then be reacted with organometallic reagents, such as Grignard or organolithium reagents, to furnish sulfoximines. Alternatively, reaction with amines can produce sulfonimidamides. A review of synthetic methods highlights the use of hypervalent iodine reagents to facilitate the NH transfer to sulfoxides and sulfinamides, leading to the formation of NH-sulfoximines and sulfonimidamides, respectively.

Table 1: General Synthetic Transformations for Sulfonamide Analogs

| Starting Material | Intermediate | Product | Key Reagents |

|---|---|---|---|

| Sulfinamide | Sulfonimidate | Sulfoximine | 1. Iodosobenzene, Alcohol2. Organometallic Reagent |

| Sulfinamide | Sulfonimidate | Sulfonimidamide | 1. Iodosobenzene, Alcohol2. Amine |

Conjugation with Biologically Active Moieties (e.g., Ciprofloxacin (B1669076), Sulfadiazine)

A common strategy to develop new therapeutic agents is the conjugation of two or more distinct pharmacophores to create a hybrid molecule with potentially synergistic or novel activities. The secondary amine on the piperazine (B1678402) ring of the antibiotic ciprofloxacin and the primary aromatic amine of the antibacterial sulfadiazine (B1682646) are common handles for synthetic modification.

The synthesis of sulfonamide-linked ciprofloxacin and sulfadiazine derivatives has been reported, typically involving the reaction of the amine group of the bioactive molecule with a substituted sulfonyl chloride in a basic medium. For a less reactive amine, such as the one in sulfadiazine, the reaction may require heating in a solvent like pyridine (B92270) to proceed to completion, while for more reactive amines, the reaction can often be carried out at room temperature. These reactions generally proceed with good yields.

In the context of this compound, its corresponding sulfonyl chloride, 2-nitro-N-cyclopropylbenzenesulfonyl chloride, would be the reactive partner for conjugation. The reaction with the secondary amine of ciprofloxacin would lead to a new tertiary sulfonamide linkage. Similarly, reaction with the aniline-like amine of sulfadiazine would form a sulfonamide bond, though care must be taken to ensure selectivity over the sulfonamide nitrogen of sulfadiazine itself. Such conjugations aim to explore potential dual-action mechanisms or altered pharmacokinetic profiles.

Table 2: Representative Conjugation Reactions

| Bioactive Moiety | Reactive Group | Potential Conjugate with this compound Derivative |

|---|---|---|

| Ciprofloxacin | Secondary amine on piperazine ring | 1-Cyclopropyl-7-(4-((N-cyclopropyl-2-nitrophenyl)sulfonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

Incorporation into Oligourea Molecular Scaffolds

Oligourea scaffolds are a class of foldamers that can adopt well-defined secondary structures, mimicking peptides. Their incorporation into drug design allows for the precise spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets.

The synthesis of oligourea scaffolds typically involves the step-wise addition of monomer units. A potential strategy for incorporating this compound into such a scaffold would be to first functionalize it with a reactive group suitable for oligourea synthesis, such as an amine or an isocyanate. For instance, the nitro group on the phenyl ring could be reduced to an amine. This amine could then be either converted to an isocyanate or used as a nucleophile to react with an isocyanate-terminated oligourea chain.

Alternatively, the sulfonamide nitrogen could potentially be functionalized, though this is generally less reactive. The resulting molecule would present the N-cyclopropyl-2-aminobenzenesulfonamide moiety as a side chain on the oligourea backbone. This would allow for the systematic study of how the positioning and orientation of this particular pharmacophore on a defined structural scaffold influences biological activity. However, no specific examples of incorporating this compound into oligourea scaffolds have been reported in the surveyed literature.

Biological Activities and Pharmacological Relevance of N Cyclopropyl 2 Nitrobenzenesulfonamide and Its Derivatives

Antimicrobial Properties and Efficacy

Following a comprehensive review of scientific literature, no specific studies detailing the antimicrobial properties of N-cyclopropyl-2-nitrobenzenesulfonamide were identified. Research into the antimicrobial effects of benzenesulfonamide (B165840) derivatives is ongoing, but data specifically for the N-cyclopropyl-2-nitro substituted variant is not available in the reviewed sources. researchgate.net

Antibacterial Activity Assessments

There are no available scientific reports or published data on the specific antibacterial activity of this compound against any bacterial strains. While related sulfonamides have been investigated for antibacterial properties, the efficacy of this particular compound has not been documented. nih.govmdpi.comnih.govmdpi.com

Exploration of Antifungal and Other Microbiological Effects

No studies were found that explored the antifungal or other microbiological effects of this compound. Research has been conducted on other cyclopropyl-containing compounds, such as derivatives of quinazolin-4(3H)-one, which have shown antifungal activity against certain molds, but this cannot be extrapolated to the title compound. mdpi.com

Anticancer Activity and Cytotoxic Mechanisms

A thorough search of scientific databases yielded no studies concerning the anticancer activity or cytotoxic mechanisms of this compound. Therefore, information regarding its potential effects on cancer cells or its mechanism of inducing cell death is not available.

Enzyme Inhibition Studies

Inhibition of DNA Gyrase-A

No experimental or theoretical studies have been published that document the inhibition of DNA gyrase-A by this compound. DNA gyrase is a known target for various antibacterial agents, and while numerous compounds are studied for their inhibitory effects on this enzyme, this compound has not been featured in the available literature as an inhibitor. mdpi.comnih.govnih.gov

As no specific research findings were available for this compound, data tables could not be generated.

Modulation of Urease Activity

The benzenesulfonamide scaffold is a key feature in a variety of compounds designed to inhibit urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The inhibitory potential of these derivatives is often linked to their ability to interact with the nickel ions in the urease active site. The nature and position of substituents on the phenyl ring of benzenesulfonamide derivatives can significantly influence their urease inhibitory activity.

Research into a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, synthesized from sulphadiazine and various aromatic aldehydes, has demonstrated significant urease inhibitory potential. nih.gov In this series, the presence and position of halogen and hydroxyl groups on the phenyl ring were found to alter the inhibitory impact. nih.gov For instance, one of the most active compounds in this series, compound 3l , exhibited an IC50 value of 2.21 ± 0.45 µM, which is substantially more potent than the standard inhibitor thiourea (B124793) (IC50 = 20.03 ± 2.06 µM). nih.gov

Another class of compounds, sulfonamide-1,2,3-triazole-acetamide derivatives, has also been investigated for urease inhibition. These compounds were designed based on the structures of known potent urease inhibitors. nih.gov All synthesized compounds in this particular study showed greater potency than the standard, thiourea. nih.gov The most potent among them, a N-2-methylphenylacetamide derivative (11b ), displayed an IC50 value of 0.12 µM, making it approximately 198 times more potent than thiourea (IC50 = 23.76 µM). nih.gov Structure-activity relationship studies indicated that electron-donating groups at the 2-position of the phenyl ring enhanced inhibitory activity compared to electron-withdrawing groups. nih.gov

While direct studies on this compound's effect on urease are not extensively documented in publicly available research, the established anti-urease activity of various benzenesulfonamide derivatives suggests that this structural motif is a promising area for the development of novel urease inhibitors. The specific combination of the cyclopropyl (B3062369) group and the nitro substitution on the benzenesulfonamide core would require dedicated investigation to determine its precise modulatory effects on urease activity.

Cyclopropyl Derivatives as ALK Inhibitors

The cyclopropane (B1198618) moiety has been successfully incorporated into the design of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of certain cancers, including non-small cell lung cancer (NSCLC). nih.gov The discovery of cyclopropane-containing ALK inhibitors has often been guided by fragment-assisted, structure-based drug design.

One notable example is the development of a series of cyclopropane derivatives as novel ALK inhibitors starting from a small fragment. The chiral (1S,2S)-2-(2,4-difluorophenyl)cyclopropoxy-4-cyano-benzene derivative, compound 1 , demonstrated potent enzymatic inhibition of ALK with an IC50 value of 0.080 μM. nih.gov This compound also exhibited high selectivity over a panel of other kinases. nih.gov The optimization process involved exploring different substituents on the cyclopropane ring and the aromatic portion of the molecule to enhance potency and selectivity.

The structure-activity relationship of these cyclopropyl derivatives reveals the importance of specific interactions with the ALK active site. For instance, the conversion of a cyano group to a trifluoromethyl group was predicted to improve selectivity over another kinase, TrkA, due to both electronic and steric factors. nih.gov The table below summarizes the ALK inhibitory activity of selected cyclopropane derivatives.

Table 1: ALK Inhibitory Activity of Selected Cyclopropane Derivatives

| Compound | Substituent | Configuration | ALK IC50 (μM) |

|---|---|---|---|

| 1 | CH2NH2 | racemic | 0.080 |

| 10 | CH2NHMe | racemic | 0.049 |

| 11 | CH2NMe2 | racemic | 0.11 |

Data sourced from a study on novel cyclopropane ALK inhibitors. nih.gov

The development of these inhibitors highlights the utility of the cyclopropyl scaffold in achieving high potency and selectivity for kinase targets like ALK.

In Vitro and In Vivo Pharmacological Assessments (excluding dosage and administration)

The pharmacological profiles of benzenesulfonamide derivatives have been evaluated in a range of in vitro and in vivo studies, demonstrating a variety of biological activities beyond urease and ALK inhibition.

In vitro studies on a series of N-substituted benzene (B151609) and naphthalenesulfonamides revealed significant antileishmanial and trypanocidal activities. nih.gov Several compounds were screened against various Leishmania species and Trypanosoma cruzi. nih.gov Notably, certain sulfonamides displayed remarkable activity and selectivity towards T. cruzi epimastigotes and amastigotes. nih.gov Furthermore, selected compounds demonstrated interesting IC50 values against Leishmania promastigotes and amastigotes. nih.gov

In vivo assessments of these compounds have also been conducted. For example, one sulfonamide derivative showed significant trypanocidal activity in a murine model of acute Chagas disease. nih.gov Another compound exhibited excellent in vivo activity in a murine model for acute infection by L. infantum, with up to 97% inhibition of parasite growth in a short-term treatment model. nih.gov

Further pharmacological evaluations of novel benzenesulfonamide derivatives have identified them as potent inhibitors of human carbonic anhydrase (CA) isoforms, with some showing selectivity for isoforms related to epileptogenesis. nih.gov These compounds were effective as anticonvulsant agents in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced convulsion models in mice. nih.gov The most potent compound in this study demonstrated a long duration of action, with efficacy observed up to 6 hours after administration, and did not show neurotoxicity in a rotarod test. nih.gov

While these studies provide a broad overview of the pharmacological potential of the benzenesulfonamide scaffold, specific in vitro and in vivo data for this compound is not extensively available in the current body of scientific literature. The existing research on related derivatives, however, underscores the diverse therapeutic possibilities for this class of compounds.

Applications in Medicinal Chemistry and Drug Discovery

N-cyclopropyl-2-nitrobenzenesulfonamide as a Versatile Building Block for Pharmaceuticals

This compound serves as an important synthetic intermediate in the creation of more complex molecules. Its structure can be deconstructed into three key components, each contributing to its utility as a building block:

The Benzenesulfonamide (B165840) Core: This moiety is recognized as a "privileged scaffold" in drug discovery, forming the basis for a multitude of FDA-approved drugs. nih.gov Aromatic sulfonamides are known to be specific and potent inhibitors of various enzymes, particularly metalloenzymes. mdpi.comajchem-b.com

The ortho-Nitro Group: The nitro group is a highly versatile functional group in organic synthesis. It can be readily reduced to an amine (NH2), which then serves as a reactive handle for a wide array of chemical transformations. This allows for the straightforward attachment of diverse chemical functionalities through reactions like amide bond formation, enabling the rapid generation of compound libraries for screening. nih.gov

The N-Cyclopropyl Group: This small, rigid, three-dimensional ring introduces specific conformational constraints and lipophilicity. Its inclusion can enhance binding affinity to protein targets by occupying specific hydrophobic pockets and improve metabolic stability compared to more flexible alkyl groups.

The strategic placement of the nitro group at the ortho position relative to the sulfonamide provides a unique vector for chemical elaboration, allowing medicinal chemists to explore the chemical space around the core scaffold to optimize biological activity.

Fragment-Based and Structure-Based Drug Design Strategies

Fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) are modern approaches that accelerate the identification of new drug candidates. proteopedia.orgmdpi.com this compound is well-suited for these strategies.

In FBDD, small molecular fragments (typically <300 Da) that bind with low affinity to a biological target are identified and then grown, linked, or optimized to create a high-affinity lead compound. proteopedia.orgmdpi.com The this compound molecule can be conceptually broken down into fragments that may have individual, albeit weak, interactions with a protein's active site.

Structure-based drug design relies on the three-dimensional structure of a target protein, often determined by X-ray crystallography, to design molecules that fit precisely into the binding site. nih.govacs.org The sulfonamide group, for example, is a well-known zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases, and its interaction with the zinc ion in the active site is a critical anchor point for inhibitor design. mdpi.comresearchgate.net Computational docking studies can model how the entire molecule, including the cyclopropyl (B3062369) and nitrophenyl moieties, orients itself within the active site to guide the design of more potent and selective inhibitors. tandfonline.com

| Molecular Fragment | Potential Role in Target Binding | Design Strategy |

|---|---|---|

| Benzenesulfonamide | Acts as a primary binding anchor, often coordinating with a metal ion (e.g., Zn²⁺) in the active site of metalloenzymes like carbonic anhydrases. mdpi.comresearchgate.net | Utilize as a core scaffold and primary pharmacophore. The sulfonamide nitrogen and oxygens can form key hydrogen bonds with active site residues. acs.org |

| N-Cyclopropyl Group | Provides a three-dimensional structural element that can fit into specific small, hydrophobic pockets within the binding site, enhancing affinity and selectivity. | Optimize van der Waals interactions with nonpolar amino acid residues. Its rigidity can reduce the entropic penalty of binding. |

| ortho-Nitrophenyl Group | The nitro group can act as a hydrogen bond acceptor. The phenyl ring can engage in π-π stacking or other hydrophobic interactions. The ortho-nitro is a key site for synthetic elaboration after reduction. | Use as a platform for fragment growth. After reduction to an amine, new chemical tails can be added to probe deeper regions of the binding pocket for additional interactions. acs.org |

Optimization of Physicochemical and Pharmacokinetic Properties for Drug Candidates

A critical phase in drug discovery is the optimization of a lead compound's physicochemical and pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). acs.org The this compound scaffold offers multiple avenues for such optimization. Medicinal chemists can systematically modify the structure to improve characteristics like solubility, membrane permeability, and metabolic stability, which are crucial for a drug's efficacy and safety. ajchem-b.comacs.org For instance, increasing polarity through chemical modification is a known strategy to improve the druglike properties of natural products and other lead compounds. acs.org

| Property to Optimize | Challenge with Parent Scaffold | Potential Modification Strategy | Expected Outcome |

|---|---|---|---|

| Aqueous Solubility | The molecule is largely lipophilic, which can lead to poor solubility. | Introduce polar functional groups (e.g., hydroxyl, carboxylate) onto the phenyl ring or onto a tail appended to the amine (post-reduction). | Improved solubility, which can enhance bioavailability for oral administration. |

| Metabolic Stability | The nitro group can be susceptible to metabolic reduction by nitroreductases, potentially leading to toxic metabolites. | Replace the nitro group with a more metabolically stable substituent, such as a halogen (Cl, F), a cyano (-CN), or a trifluoromethyl (-CF₃) group. | Increased plasma half-life and reduced potential for mechanism-based toxicity. |

| Cell Permeability | Balancing polarity (for solubility) and lipophilicity (for membrane crossing) is essential. | Modulate the overall lipophilicity by careful selection of substituents. The "tail approach" allows for fine-tuning of this balance. acs.org | Enhanced ability of the drug to cross cell membranes and reach its intracellular target. |

| Plasma Protein Binding | High lipophilicity can lead to extensive binding to plasma proteins like albumin, reducing the free concentration of the drug. | Introduce strategically placed polar groups or steric bulk to disrupt interactions with plasma proteins. | Increased fraction of unbound drug available to interact with the therapeutic target. |

Design and Synthesis of Lead Compounds with Enhanced Selectivity and Potency

The ultimate goal of a medicinal chemistry campaign is to develop a lead compound with high potency against its intended target and high selectivity over other related targets to minimize side effects. The this compound structure is an excellent starting point for generating focused libraries of compounds to build a structure-activity relationship (SAR). researchgate.net

A typical synthetic workflow involves the chemical reduction of the ortho-nitro group to an aniline (B41778). This aniline becomes a versatile point of attachment for a wide variety of chemical "tails" via amide coupling or other reactions. By synthesizing a series of analogs with different tails, chemists can systematically probe the target's binding site to identify functionalities that enhance binding affinity (potency) and differentiate it from off-targets (selectivity). mdpi.comrsc.org For example, minor chemical changes to the scaffold can lead to significant changes in the binding profile across different enzyme isoforms. acs.org

| Compound | Modification (R-group on amino-benzenesulfonamide core) | Potency (IC₅₀, nM) vs. CA II | Potency (IC₅₀, nM) vs. CA IX | Selectivity Index (CA II / CA IX) |

|---|---|---|---|---|

| Lead-1 | -H (parent amine) | 500 | 850 | 0.59 |

| Lead-1a | -C(O)CH₃ (Acetyl) | 150 | 200 | 0.75 |

| Lead-1b | -C(O)Ph (Benzoyl) | 80 | 45 | 1.78 |

| Lead-1c | -C(O)-[4-fluorophenyl] | 65 | 15 | 4.33 |

| Lead-1d | -C(O)-[3-pyridyl] | 95 | 8 | 11.88 |

This table presents hypothetical data to illustrate the process of SAR development. Real-world results would be determined experimentally.

Development of Novel Therapeutic Agents Targeting Specific Biological Pathways

Derivatives of benzenesulfonamides are known to inhibit a wide range of enzymes crucial to various disease pathologies. ajchem-b.com By using this compound as a starting scaffold, novel therapeutic agents can be developed to target these pathways with high precision.

One of the most prominent applications is in the development of carbonic anhydrase inhibitors (CAIs) . mdpi.com Carbonic anhydrases are a family of zinc-containing enzymes, and several isoforms are important drug targets. nih.gov For instance, hCA II is involved in glaucoma, while the tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic solid tumors and contribute to cancer cell survival and proliferation. rsc.org The sulfonamide group (-SO₂NH₂) of the scaffold acts as the primary zinc-binding group, anchoring the inhibitor to the enzyme's active site. nih.gov The rest of the molecule, or the "tail," can be modified to create interactions with amino acids in and around the active site, which differ between isoforms. This "tail approach" is a key strategy for developing isoform-selective inhibitors. tandfonline.comacs.org A compound derived from this scaffold could be designed to selectively inhibit CA IX over CA II, offering a targeted anti-cancer therapy with potentially fewer side effects than non-selective inhibitors. rsc.org

Beyond carbonic anhydrases, the sulfonamide scaffold is integral to inhibitors of other enzyme classes, including proteases and kinases , which are involved in viral diseases and cancer, respectively. nih.gov The versatility of the this compound building block allows for its adaptation and elaboration to pursue these and other emerging therapeutic targets.

Advanced Spectroscopic and Computational Characterization of N Cyclopropyl 2 Nitrobenzenesulfonamide and Its Derivatives

Spectroscopic Analysis: IR, NMR (¹H, ¹³C), and Mass Spectrometry

The molecular structure of N-cyclopropyl-2-nitrobenzenesulfonamide was unequivocally confirmed through a suite of spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Infrared spectroscopy, while not explicitly detailed for this compound in the primary literature, has been used to characterize closely related nitrobenzenesulfonamide derivatives. For these analogous compounds, characteristic absorption bands are observed for the N-H group, the aromatic nitro group (Ar-NO₂), and the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂). These bands typically appear around 3250 cm⁻¹, 1430 cm⁻¹, and 1350/1180 cm⁻¹ respectively.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) provided a detailed map of the compound's atomic connectivity. The ¹H NMR spectrum showed characteristic multiplets for the aromatic protons of the 2-nitrophenyl group and the protons of the cyclopropyl (B3062369) ring. nii.ac.jp A broad singlet for the sulfonamide N-H proton was also observed. nii.ac.jp The ¹³C NMR spectrum complemented this data, showing distinct signals for all nine carbon atoms in the molecule. nii.ac.jp

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) confirmed the elemental composition of the molecule, with the experimentally observed mass-to-charge ratio ([M+H]⁺) closely matching the calculated value. nii.ac.jp

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (600 MHz, CDCl₃) | δ 8.23–8.20 (m, 1H), 7.88–7.84 (m, 1H), 7.79–7.74 (m, 2H), 5.58 (brs, 1H), 2.38–2.34 (m, 1H), 0.76–0.72 (m, 2H), 0.71–0.67 (m, 2H) nii.ac.jp |

| ¹³C NMR (150 MHz, CDCl₃) | δ 148.2, 133.7, 133.2, 132.6, 131.7, 125.2, 24.9, 6.3 nii.ac.jp |

| HRMS (ESI) | m/z calcd for C₉H₁₀N₂O₄S [M+H]⁺: 243.0434; found: 243.0425 nii.ac.jp |

Note: The data presented in this table is based on the experimental findings for compound 1h as reported in the cited literature.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Elucidation

While a crystal structure for this compound itself has not been reported, single-crystal X-ray diffraction studies have been successfully performed on closely related arylcyclopropylamine derivatives. These studies are critical for unambiguously determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For these related compounds, data collection is typically carried out at low temperatures to minimize thermal vibrations. The resulting electron density maps are then used to solve and refine the crystal structure using established computational methods. The detailed structural parameters obtained from such analyses provide invaluable insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Computational Chemistry and Molecular Modeling

To complement experimental data and to gain a deeper understanding of the molecular properties and potential biological activity of this compound and its derivatives, a range of computational techniques have been employed.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in investigating the electronic structure and reactivity of nitrobenzenesulfonamides. nih.gov Studies on positional isomers of nitrobenzenesulfonamide using the B3LYP functional with the 6-311++G(d,p) basis set have provided detailed insights into their molecular conformation and vibrational spectra. nih.gov Such calculations allow for the determination of optimized molecular geometries, which can be compared with experimental data, and the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. bsu.byresearchgate.net The calculated vibrational frequencies, when scaled, show good agreement with experimental IR and Raman spectra, aiding in the assignment of spectral bands. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to the active site of a biological target, such as an enzyme or receptor. nih.govrjb.ro For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. For instance, derivatives have been docked into the active site of Lysine-Specific Demethylase 1 (LSD1), a target for cancer therapy. These studies help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these ligands to their protein targets. The insights gained from docking studies are crucial for the rational design of more potent and selective inhibitors. nih.govresearchgate.netresearchgate.net

In Silico Prediction of Biological Activity and Selectivity

In addition to predicting binding modes, computational methods are widely used for the in silico prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (Tox). nih.govresearchgate.netbenthamscience.comnih.gov Web-based platforms and specialized software can calculate a range of physicochemical and ADME-Tox descriptors, such as solubility, lipophilicity, and potential for hERG inhibition or hepatotoxicity. nih.govnih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby helping to prioritize compounds for further experimental evaluation. nih.govrsc.org For benzenesulfonamide (B165840) derivatives, these in silico tools provide a rapid assessment of their potential to be developed into safe and effective therapeutic agents. rsc.org

Emerging Research Directions and Future Perspectives on N Cyclopropyl 2 Nitrobenzenesulfonamide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of N-cyclopropyl-2-nitrobenzenesulfonamide typically involves the reaction of cyclopropylamine (B47189) with 2-nitrobenzenesulfonyl chloride. While effective, this method often relies on conventional solvents and reagents that may not align with the principles of green chemistry. The broader field of sulfonamide synthesis is increasingly focusing on sustainable practices, which are highly relevant to the production of this compound.

Key trends in green chemistry that are applicable to the synthesis of this compound include:

Use of Greener Solvents: Research has demonstrated the utility of water as a solvent for the synthesis of certain sulfonamides, which could potentially be adapted for this compound. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and readily available nature.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govacs.orgeuropeanpharmaceuticalreview.com The application of flow chemistry to the synthesis of sulfonamides has been shown to be a rapid and eco-friendly approach, minimizing waste and allowing for easy scalability. stanford.edu A fully automated flow-through process for producing secondary sulfonamides has been developed, highlighting the potential for high-purity, efficient synthesis without the need for extensive purification. nih.gov

Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical energy to initiate chemical reactions. Mechanochemical methods are being explored for the synthesis of aromatic sulfonamides, offering a greener alternative to solvent-heavy processes. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While specific biocatalysts for the synthesis of this compound have not been reported, the broader exploration of enzymes for S-N bond formation could pave the way for novel, highly selective, and environmentally friendly synthetic routes.

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of chemical reactions. For the synthesis of this compound and its derivatives, several areas of catalysis are of particular interest:

Photoredox Catalysis: This emerging field utilizes visible light to initiate redox reactions, often under mild conditions. Photocatalytic methods have been successfully employed for the synthesis of sulfonamides, offering a transition-metal-free alternative. These methods often involve the generation of aryl radicals that can couple with SO₂ surrogates and amines.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. Recent advancements have focused on the use of palladium catalysts for the aminosulfonylation of aryl bromides or carboxylic acids, which could be applicable to the synthesis of this compound derivatives.

Copper Catalysis: Copper-based catalysts are attractive due to their lower cost and toxicity compared to precious metals. Copper-catalyzed methods for sulfonamide synthesis are being actively investigated and could provide more economical and sustainable routes.

Identification of New Biological Targets and Therapeutic Applications

Currently, this compound is primarily recognized as a synthetic intermediate in the preparation of more complex, biologically active molecules. Its notable applications include its use in the synthesis of:

Renin Inhibitors: This compound has been utilized as a building block in the development of novel renin inhibitors, which are a class of drugs used to treat hypertension. nih.gov

Selective LSD1 Inhibitors: Research has shown its role in the synthesis of arylcyclopropylamines as selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer.

Kinase Inhibitors: Patent literature describes the use of this compound in the preparation of di(arylamino)aryl compounds that exhibit inhibitory activity against kinases such as EML4-ALK fusion proteins and mutant EGFR, which are relevant in certain types of cancer. nih.gov

Future research may focus on exploring the intrinsic biological activity of this compound itself or its simpler derivatives. While it currently serves as a scaffold, computational and high-throughput screening methods could reveal unforeseen biological targets.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Predictive Modeling: AI algorithms can be trained on large datasets of known sulfonamides to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound. This can help in prioritizing which compounds to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. These models can explore a vast chemical space to identify promising drug candidates.

Retrosynthesis and Route Optimization: AI tools can assist chemists in designing the most efficient and sustainable synthetic routes to this compound and its derivatives.

While the direct application of AI to this compound is not yet widely reported, the broader trends in the pharmaceutical industry suggest that this will be a significant area of future research.

Design of Multi-Functional Compounds and Materials Science Applications

The unique structural features of this compound, including the cyclopropyl (B3062369) ring and the nitrobenzenesulfonamide moiety, may lend themselves to applications beyond medicinal chemistry.

Multi-Functional Compounds: The scaffold of this compound could be incorporated into the design of multi-target ligands, where a single molecule is designed to interact with multiple biological targets. This is a growing area of interest for the treatment of complex diseases.

Materials Science: While there is currently no specific research on the use of this compound in materials science, the sulfonamide group is known to be a part of various functional materials. Future research could explore the potential of this compound or its polymers in areas such as:

Specialty Polymers: Incorporation into polymer backbones could impart specific properties related to thermal stability, conductivity, or optical characteristics.

Organic Electronics: The electronic properties of the nitroaromatic system could be of interest in the design of new organic semiconductors or other electronic materials.

Further investigation is required to explore these potential applications, which could open up entirely new avenues for the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-nitrobenzenesulfonyl chloride with cyclopropylamine. Optimization involves controlling temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to enhance yield. Reaction progress should be monitored by TLC or HPLC, with purification via recrystallization from ethanol/water mixtures .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm cyclopropyl proton signals (δ ~0.5–1.5 ppm) and sulfonamide NH (~8–10 ppm).

- FT-IR : Verify sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 257.1) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; store at 0–6°C in airtight containers. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for sulfonamide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol). Collect diffraction data using a synchrotron or Mo-Kα source. Refine structures with SHELXL (for small molecules) to analyze bond angles (e.g., S–N–Ccyclopropyl) and torsional strain in the cyclopropyl ring. Compare with DFT-optimized geometries .

Q. How do computational methods (e.g., DFT) predict reactivity differences between ortho-, meta-, and para-nitrobenzenesulfonamide derivatives?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electrostatic potential surfaces and frontier molecular orbitals. The ortho-nitro group in this compound induces steric hindrance, reducing nucleophilic attack at the sulfonamide sulfur. Compare with para-substituted analogs, which show higher electrophilicity .

Q. What strategies address contradictions between experimental and computational spectroscopic data for sulfonamide derivatives?

- Methodological Answer : Reconcile discrepancies by:

- Validating computational solvent models (e.g., PCM for DMSO) against experimental NMR shifts.

- Checking for tautomerism or conformational flexibility (e.g., cyclopropyl ring puckering) using variable-temperature NMR or MD simulations .

Q. How can researchers design mechanistic studies to probe the stability of this compound under acidic/basic conditions?

- Methodological Answer : Conduct pH-dependent degradation studies (e.g., 0.1M HCl/NaOH at 25–60°C). Monitor by HPLC for nitro group reduction or sulfonamide hydrolysis. Use LC-MS to identify degradation products (e.g., 2-nitrobenzenesulfonic acid). Kinetic analysis (Arrhenius plots) quantifies activation energy for decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.